(S)-3-(4-methoxyphenyl)-N-((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide, commonly known as ONX-0914, is a selective inhibitor of the immunoproteasome. [] The immunoproteasome is a specialized variant of the proteasome, a multi-subunit complex responsible for protein degradation within cells. [] While the constitutive proteasome is present in all cells, the immunoproteasome is predominantly found in cells of hematopoietic origin, such as immune cells. [] ONX-0914 specifically targets the β5i (LMP7) subunit of the immunoproteasome. [, ] This selectivity makes ONX-0914 a valuable tool for studying the role of the immunoproteasome in various biological processes, particularly those related to inflammation and immune responses. [, ]
ONX-0914, also known as PR-957, is a selective inhibitor of the immunoproteasome, specifically targeting the low molecular mass polypeptide 7 subunit (LMP7) and the LMP2 subunit. The compound is notable for its role in modulating immune responses and has shown therapeutic potential in various autoimmune diseases and cancer models. ONX-0914 operates by inhibiting the immunoproteasome's ability to generate peptides for major histocompatibility complex class I presentation, thereby affecting T cell activation and cytokine production.
ONX-0914 was developed as part of a series of proteasome inhibitors aimed at selectively targeting the immunoproteasome, which plays a critical role in immune regulation. This compound has been classified under proteasome inhibitors and is primarily used in research settings to explore its effects on immune modulation and potential therapeutic applications in autoimmune diseases and malignancies.
The synthesis of ONX-0914 involves several key steps that typically include:
The exact synthetic route may vary based on the specific laboratory protocols, but it generally emphasizes achieving high selectivity for the immunoproteasome over the constitutive proteasome. The solubility of ONX-0914 in dimethyl sulfoxide exceeds 10 mM, facilitating its use in various experimental setups .
The molecular structure of ONX-0914 features a unique arrangement that allows it to selectively bind to the immunoproteasome subunits. It consists of a central core structure with specific substituents that confer its inhibitory properties.
ONX-0914 undergoes several important reactions within biological systems:
The inhibition mechanism involves competitive binding at the active site of the immunoproteasome, effectively blocking substrate access and thus impeding normal proteolytic activity.
ONX-0914 exerts its effects primarily through:
Studies have demonstrated that concentrations around 200 nM can significantly inhibit cytokine production, showcasing its potency in modulating immune responses .
ONX-0914 has shown promise in various scientific applications:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3